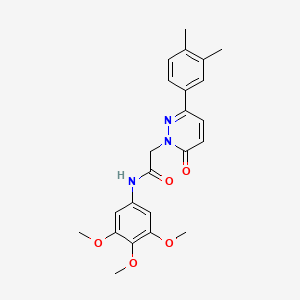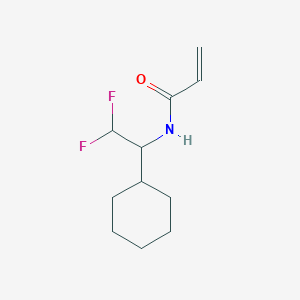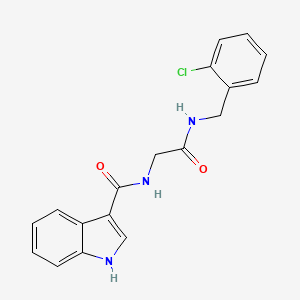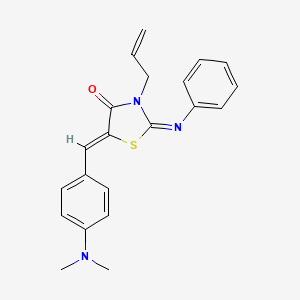
2-Bromo-3,4-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Brominated Compounds in Environmental Science
Brominated compounds, such as bromoform, have significant environmental implications. For instance, bromoform is the largest single source of atmospheric organic bromine, impacting atmospheric chemistry by contributing reactive halogens to the troposphere and lower stratosphere. The sea-to-air flux of bromoform, primarily originating from macroalgal and planktonic sources, highlights the complex interactions between marine biology and atmospheric chemistry. Research in this area focuses on understanding bromoform's contribution to atmospheric reactive bromine levels and its effects on ozone depletion and climate change (Quack & Wallace, 2003).
Brominated Flame Retardants
Brominated flame retardants (BFRs) are widely used to enhance the fire resistance of materials. Recent studies have examined the occurrence, environmental fate, and toxicology of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The increasing application of NBFRs, their detection in various environments, and concerns over their potential health risks have spurred research into their safety and environmental impacts. This review emphasizes the need for comprehensive studies on the occurrence and effects of NBFRs, highlighting significant knowledge gaps and the importance of developing more selective and safer flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Brominated Compounds in Organic Synthesis
The regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including studies on picolines and lutidines, illustrates the utility of brominated compounds in organic synthesis. These reactions provide insights into the mechanisms and regioselectivity of bromination, important for designing synthetic routes in organic chemistry. The findings indicate that the nitrogen in the pyridine ring exerts an inductive deactivating effect, influencing the bromination outcome. This research underscores the role of brominated intermediates in synthesizing complex organic molecules (Thapa, Brown, Balestri, & Taylor, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-3,4-dimethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMHDSYTLDGMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)
![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)


![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl thiophene-2-carboxylate](/img/structure/B2527348.png)


![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)



![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

